molecular formula C7H6FNO3 B578674 2-Amino-4-fluoro-5-hydroxybenzoic acid CAS No. 1250931-52-2

2-Amino-4-fluoro-5-hydroxybenzoic acid

Cat. No.: B578674
CAS No.: 1250931-52-2
M. Wt: 171.127
InChI Key: IKMAMBNXGFEOHS-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H6FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-3-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and stability within the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoro-5-hydroxybenzoic acid is unique due to the combination of amino, fluoro, and hydroxy groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMAMBNXGFEOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734297
Record name 2-Amino-4-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250931-52-2
Record name 2-Amino-4-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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